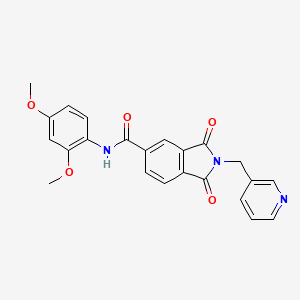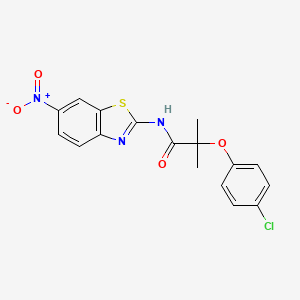![molecular formula C20H16N2O5 B3532338 N-[4-(2-methoxyphenoxy)phenyl]-2-nitrobenzamide](/img/structure/B3532338.png)
N-[4-(2-methoxyphenoxy)phenyl]-2-nitrobenzamide
説明
N-[4-(2-methoxyphenoxy)phenyl]-2-nitrobenzamide, also known as GW 501516, is a synthetic compound that has been extensively studied for its potential application in treating various medical conditions. It belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists and has been found to exhibit a range of biochemical and physiological effects.
作用機序
N-[4-(2-methoxyphenoxy)phenyl]-2-nitrobenzamide 501516 works by activating PPARδ, a nuclear receptor that plays a key role in regulating lipid metabolism and glucose homeostasis. When activated, PPARδ increases the expression of genes involved in fatty acid oxidation and energy metabolism, leading to increased fat burning and improved insulin sensitivity. N-[4-(2-methoxyphenoxy)phenyl]-2-nitrobenzamide 501516 has also been found to activate AMP-activated protein kinase (AMPK), a key regulator of energy metabolism that helps to maintain cellular energy balance.
Biochemical and Physiological Effects:
N-[4-(2-methoxyphenoxy)phenyl]-2-nitrobenzamide 501516 has been found to exhibit a range of biochemical and physiological effects. It has been shown to improve insulin sensitivity, reduce inflammation, and promote fat loss. N-[4-(2-methoxyphenoxy)phenyl]-2-nitrobenzamide 501516 has also been found to have a positive effect on cardiovascular health by reducing blood pressure and improving lipid profiles. Additionally, N-[4-(2-methoxyphenoxy)phenyl]-2-nitrobenzamide 501516 has been found to have anti-cancer properties, with studies showing that it can inhibit the growth of various cancer cells.
実験室実験の利点と制限
One of the main advantages of using N-[4-(2-methoxyphenoxy)phenyl]-2-nitrobenzamide 501516 in lab experiments is its ability to activate PPARδ, which plays a key role in regulating lipid metabolism and glucose homeostasis. This makes it a useful tool for studying metabolic disorders such as obesity and diabetes. However, there are also some limitations to using N-[4-(2-methoxyphenoxy)phenyl]-2-nitrobenzamide 501516 in lab experiments. For example, it has been found to have a short half-life, which can make it difficult to maintain a stable concentration over time. Additionally, there is some concern about the potential for off-target effects, which could complicate interpretation of experimental results.
将来の方向性
There are several future directions for research on N-[4-(2-methoxyphenoxy)phenyl]-2-nitrobenzamide 501516. One area of interest is its potential application in treating metabolic disorders such as obesity and diabetes. Another area of interest is its potential as an anti-cancer agent, with studies showing that it can inhibit the growth of various cancer cells. Additionally, there is ongoing research into the potential for N-[4-(2-methoxyphenoxy)phenyl]-2-nitrobenzamide 501516 to improve cardiovascular health and reduce the risk of heart disease. Overall, N-[4-(2-methoxyphenoxy)phenyl]-2-nitrobenzamide 501516 has shown great promise as a therapeutic agent, and further research is needed to fully understand its potential applications.
科学的研究の応用
N-[4-(2-methoxyphenoxy)phenyl]-2-nitrobenzamide 501516 has been extensively studied for its potential application in treating various medical conditions. It has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and metabolic effects. N-[4-(2-methoxyphenoxy)phenyl]-2-nitrobenzamide 501516 has been shown to improve insulin sensitivity, reduce inflammation, and promote fat loss. It has also been found to have a positive effect on cardiovascular health by reducing blood pressure and improving lipid profiles.
特性
IUPAC Name |
N-[4-(2-methoxyphenoxy)phenyl]-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5/c1-26-18-8-4-5-9-19(18)27-15-12-10-14(11-13-15)21-20(23)16-6-2-3-7-17(16)22(24)25/h2-13H,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMPJBMLVRKSNTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 2-({4-[(2-thienylcarbonyl)amino]benzoyl}amino)benzoate](/img/structure/B3532255.png)
![N-{3-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-3-nitrobenzamide](/img/structure/B3532276.png)
![N-[4-({[(3-chloro-4-methoxybenzyl)oxy]amino}sulfonyl)phenyl]acetamide](/img/structure/B3532281.png)

![methyl {4-[(2,4-dichlorobenzoyl)amino]phenoxy}acetate](/img/structure/B3532295.png)
![3-allyl-5-[(1-methyl-1H-indol-3-yl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B3532303.png)


![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-3-(2-phenylethyl)-4(3H)-quinazolinone](/img/structure/B3532322.png)
![9-({[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-2,3,4,5,6,7,8,9-octahydro-1H-carbazole](/img/structure/B3532329.png)
![1-(2,3-dichlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3532331.png)
![N-(4-acetylphenyl)-2-{[5-(methoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3532334.png)
![N-cyclohexyl-N'-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]succinamide](/img/structure/B3532351.png)
![N~1~-cyclooctyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B3532361.png)